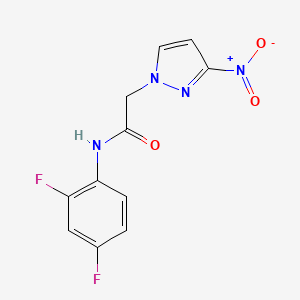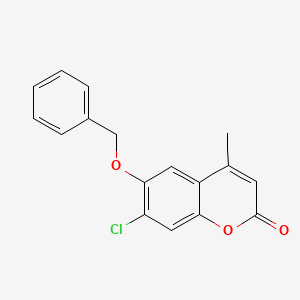
N-(2,4-difluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-difluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a difluorophenyl group, a nitro-substituted pyrazole ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Acetamide Formation: The nitrated pyrazole is reacted with 2,4-difluoroaniline in the presence of an acylating agent such as acetic anhydride to form the final acetamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: As a potential lead compound for the development of new pharmaceuticals.
Biology: As a tool for studying biological pathways and interactions.
Industry: As an intermediate in the synthesis of more complex molecules or materials.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro group and the difluorophenyl moiety can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-difluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide: can be compared with other acetamide derivatives that have different substituents on the phenyl or pyrazole rings.
N-(2,4-dichlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide: Similar structure but with chlorine atoms instead of fluorine.
N-(2,4-difluorophenyl)-2-(3-amino-1H-pyrazol-1-yl)acetamide: Similar structure but with an amino group instead of a nitro group.
Uniqueness
The presence of both the difluorophenyl group and the nitro-substituted pyrazole ring in This compound may confer unique chemical and biological properties, such as increased stability, specific binding interactions, and distinct reactivity patterns.
Properties
Molecular Formula |
C11H8F2N4O3 |
|---|---|
Molecular Weight |
282.20 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-2-(3-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C11H8F2N4O3/c12-7-1-2-9(8(13)5-7)14-11(18)6-16-4-3-10(15-16)17(19)20/h1-5H,6H2,(H,14,18) |
InChI Key |
LTGKKQODWSISLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)CN2C=CC(=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3H-Isobenzofuran-1-one, 3-[4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl]-](/img/structure/B11091313.png)
![2-[(2,4-dichlorophenoxy)methyl]-1-(naphthalen-2-ylmethyl)-1H-benzimidazole](/img/structure/B11091314.png)
![1-[4-(difluoromethoxy)phenyl]-2-[5,6-dihydro-4H-1,3-thiazin-2-yl(2-methylphenyl)amino]ethanone](/img/structure/B11091318.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}pentopyranosylamine](/img/structure/B11091323.png)


![Methyl 1-[(1-bromocyclohexyl)carbonyl]cyclopentanecarboxylate](/img/structure/B11091345.png)
![3-(1,3-benzodioxol-5-yl)-2-nitro-3H-benzo[f]chromene](/img/structure/B11091352.png)
![N,N'-1,2-Cyclohexanediylbisdibenzo[B,D]furan-2-sulfonamide](/img/structure/B11091353.png)
![6-Amino-4-(3-hydroxyphenyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11091358.png)
![(4-Nitrophenyl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone](/img/structure/B11091362.png)
![(4E)-4-{3-chloro-5-ethoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B11091370.png)
![3,7-Bis(2-chlorobenzoyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B11091374.png)

